N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
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Overview
Description
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a furan ring, and a methoxy-substituted phenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Furan and Phenyl Groups: The furan-2-ylmethyl and 4-methoxy-phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, elevated temperatures (70-80°C).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and appropriate bases.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Scientific Research Applications
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine core, furan ring, and methoxy-phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H14ClN5O2 |
---|---|
Molecular Weight |
331.76g/mol |
IUPAC Name |
6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H14ClN5O2/c1-22-11-6-4-10(5-7-11)18-15-20-13(16)19-14(21-15)17-9-12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
JQUZWLQYKFCDGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
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